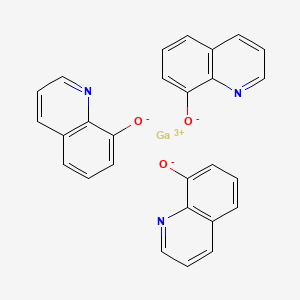
Anti-PIKFyve
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Applications De Recherche Scientifique
1. Genetic Mutations and Disease Associations
Anti-PIKFyve research has revealed significant genetic mutations and their associations with diseases. For instance, a study identified a novel mutation of the PIKFYVE gene in a Japanese patient with fleck corneal dystrophy (FCD), contributing to the understanding of the genetic basis of this disease (Kawasaki et al., 2012). Another study reported novel PIKFYVE gene mutations associated with FCD, shedding light on the genetic diversity and potential therapeutic targets for this condition (Gee et al., 2015).
2. Targeted Therapies in Cancer
Research into this compound's applications has also ventured into cancer therapy. Studies have demonstrated that PIK3CA mutations correlate with the response to neoadjuvant human epidermal growth factor receptor 2 (HER2)-targeted therapies in patients with breast cancer, suggesting that this compound agents could play a role in personalized cancer treatment strategies (Majewski et al., 2015). Furthermore, research has revealed the potential efficacy of dual-targeting strategies involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in advanced cancers, indicating that this compound agents could be key components in such therapeutic approaches (Shimizu et al., 2012).
3. Role in Immunotherapy and Infection Response
The influence of this compound agents on the immune system and infection response has been a subject of interest. A study highlighted that PI3K inhibitors not only show anti-tumor activity in breast cancer but may also enhance anti-tumor leukocyte activity, hinting at their potential role in immunotherapy (Lavender et al., 2016). Moreover, the risk of infections with PI3K–AKT–mTOR pathway inhibitors has been noted in patients with advanced solid tumors, signifying the importance of understanding and managing these risks in clinical settings (Rafii et al., 2015).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



